molecular formula C13H13FN3O4P B609780 奥西洛德罗司他磷酸盐 CAS No. 1315449-72-9

奥西洛德罗司他磷酸盐

货号 B609780
CAS 编号: 1315449-72-9
分子量: 325.2362
InChI 键: FMCPYRDGUZBOJZ-BTQNPOSSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Osilodrostat phosphate, also known as LCI-699, is an orally bioavailable cortisol synthesis inhibitor . It is used to treat Cushing’s disease in patients who cannot have pituitary surgery, or who had undergone surgery but still have the disease . Cushing’s disease is caused by a tumor in the pituitary gland that releases too much adrenocorticotropin, a hormone that signals the adrenal glands to produce cortisol .


Synthesis Analysis

Osilodrostat Phosphate is prepared using imidazole salt as raw material and by reduction, alkylation, saponification and other reactions . The specific synthesis steps involve protecting the imidazole salt with a trityl group to yield tritylamine, which is then reduced to the primary alcohol .


Molecular Structure Analysis

The chemical formula of Osilodrostat phosphate is C13H13FN3O4P . Its molecular weight is 325.236 .


Chemical Reactions Analysis

Osilodrostat phosphate is prepared using imidazole salt as raw material and by reduction, alkylation, saponification and other reactions . The specific synthesis steps are as follows: The imidazole salt was first protected with a trityl group to yield tritylamine, which was reduced to the primary alcohol .


Physical And Chemical Properties Analysis

Osilodrostat phosphate has a molecular weight of 325.23 and its chemical formula is C13H13FN3O4P . It is a solid substance that is soluble in water at a concentration of ≥ 120 mg/mL .

科学研究应用

  1. 治疗库欣病: 奥西洛德罗司他已在欧盟获准用于治疗成人内源性库欣综合征,并正在美国接受审查 (Duggan, 2020)

  2. 对肾上腺类固醇生成的抑制作用: 体外研究表明,奥西洛德罗司他比其他类固醇生成抑制剂(如美替拉酮和酮康唑)更有效地抑制皮质醇的产生。它对人肾上腺皮质细胞表现出强大的作用,是库欣综合征的一种有希望的治疗选择 (Creemers et al., 2019)

  3. 长期疗效和耐受性: 长期使用奥西洛德罗司他治疗已显示出持续的皮质醇正常化,并且大多数库欣病患者耐受性良好,心血管/代谢相关参数和生活质量得到改善 (Fleseriu et al., 2022)

  4. 与 ACTH 依赖性库欣综合征患者中的美替拉酮比较: 与美替拉酮相比,奥西洛德罗司他对类固醇生成酶的抑制作用不太特异,这可能是用奥西洛德罗司他治疗的患者中 11-脱氧皮质醇和雄激素水平升高较小 (Bonnet-Serrano et al., 2022)

  5. 库欣病的 II 期研究: 一项 II 期研究表明,奥西洛德罗司他治疗降低了所有库欣病患者的尿游离皮质醇,78.9% 的患者在第 22 周时尿游离皮质醇正常。该治疗通常耐受性良好 (Fleseriu et al., 2015)

  6. 与细胞色素 P450 酶的药物相互作用潜力: 奥西洛德罗司他是 CYP1A2 和 CYP2C19 的中等抑制剂,是 CYP2D6 和 CYP3A4 的弱抑制剂。鉴于库欣病的慢性性质和需要多种药物,这一发现具有临床意义 (Armani et al., 2017)

  7. 非垂体库欣综合征的疗效: 奥西洛德罗司他证明了在美国患者中治疗非垂体库欣综合征的安全性和有效性。一些患者的尿游离皮质醇大幅减少 (Auchus et al., 2022)

安全和危害

Osilodrostat can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . Other drugs may affect osilodrostat, including prescription and over-the-counter medicines, vitamins, and herbal products .

未来方向

Osilodrostat is a potent oral inhibitor of 11β-hydroxylase (CYP11B1). In a phase III study (LINC 3) in patients with Cushing disease, open-label osilodrostat rapidly reduced mean urinary free cortisol (mUFC) excretion over 48 weeks and was superior to placebo at maintaining normal mUFC excretion after an 8-week randomized withdrawal period . This suggests that osilodrostat could be a promising future treatment for Cushing’s disease.

属性

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3.H3O4P/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13;1-5(2,3)4/h1,3,5,7-8,13H,2,4H2;(H3,1,2,3,4)/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCPYRDGUZBOJZ-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027857
Record name Osilodrostat phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osilodrostat phosphate

CAS RN

1315449-72-9
Record name Osilodrostat phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315449729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osilodrostat phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSILODROSTAT PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6581YAW9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
11
Citations
JA Dougherty, DS Desai… - Annals of …, 2021 - journals.sagepub.com
Objective: To review data on efficacy and safety of osilodrostat (Isturisa), a novel oral steroidogenesis inhibitor for treatment of Cushing’s disease (CD), a life-threatening endocrine …
Number of citations: 10 journals.sagepub.com
A Fulmali, SS Bharate - Drug Development Research, 2022 - Wiley Online Library
The salification and prodrug approaches modulate the physicochemical properties and absorption, distribution, metabolism, excretion, and toxicity parameters of drugs and lead …
Number of citations: 7 onlinelibrary.wiley.com
OFT BLOG - allfordrugs.com
Osilodrostat, as modulators of 11-β-hydroxylase, useful for treating a disorder ameliorated 11-β-hydroxylase inhibition eg Cushing’s disease, hypertension, congestive heart failure, …
Number of citations: 2 www.allfordrugs.com
AO Ojetayo - 2022 - search.proquest.com
… ISTURISA (osilodrostat phosphate): is a drug for the treatment of adults with Cushing’s disease: who cannot have pituitary gland surgery, or who have had pituitary gland surgery, but …
Number of citations: 2 search.proquest.com
Y Teng, C Gu, Z Chen, H Jiang, Y Xiong, D Liu… - Chirality, 2022 - Wiley Online Library
The attention to chiral drugs has been raised to an unprecedented level as drug discovery and development strategies grow rapidly. However, separation of enantiomers is still a huge …
Number of citations: 24 onlinelibrary.wiley.com
AC Flick, CA Leverett, HX Ding… - Journal of Medicinal …, 2022 - ACS Publications
… Osilodrostat Phosphate (Isturisa) Osilodrostat phosphate is an orally bioavailable cortisol … to provide osilodrostat phosphate (XXIII) with no yield reported for the final four steps. (162) …
Number of citations: 13 pubs.acs.org
M Tadrous, A Shakeri, KN Hayes… - … Journal of Health …, 2021 - canjhealthtechnol.ca
Background: Comprehensive data that provides knowledge of trends in the pharmaceutical market are limited. We report historical patterns of national pharmaceutical purchases and …
Number of citations: 9 canjhealthtechnol.ca
M Tadrous, A Shakeri, KN Hayes, HL Neville… - canjhealthtechnol.ca
Background: Comprehensive data that provides knowledge of trends in the pharmaceutical market are limited. We report historical patterns of national pharmaceutical purchases and …
Number of citations: 2 www.canjhealthtechnol.ca
R Nan - 2021 - repositori.upf.edu
A rare disease is one that affects less than 1 in 2,000 in general population, and they are often chronic and life-threatening. Due to the high cost to develop and small market for orphan …
Number of citations: 0 repositori.upf.edu
一般名 - jstage.jst.go.jp
オファツムマブは, 遺伝子組換えヒト抗ヒト CD20 モノクローナル抗体である IgG1 である. オファツムマブは, マウスミエローマ (NS0) 細胞により産生される. オファツムマブは, 452 個のアミノ酸残基…
Number of citations: 2 www.jstage.jst.go.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。